3,6-dichloro-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]pyridine-2-carboxamide
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Description
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The dichloro groups at positions 3 and 6 on the pyrimidine ring could make the compound more reactive. The piperazine ring attached to the pyrimidine ring could potentially enhance the biological activity of the compound .
Molecular Structure Analysis
The molecular structure of this compound would likely show the pyrimidine and piperazine rings being nearly perpendicular to each other . This is a common feature in many biologically active compounds as it allows for interactions with various biological targets.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrimidines are known to undergo a variety of reactions. They can react with nucleophiles at the carbon between the two nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the dichloro groups and the piperazine ring would influence properties like solubility, melting point, and reactivity .Future Directions
Properties
IUPAC Name |
3,6-dichloro-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N6O/c18-13-3-4-14(19)23-15(13)16(26)20-7-2-8-24-9-11-25(12-10-24)17-21-5-1-6-22-17/h1,3-6H,2,7-12H2,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPHWFYURPFVFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=C(C=CC(=N2)Cl)Cl)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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